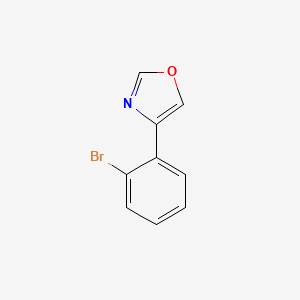

4-(2-Bromophenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVPRFQLCUJXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=COC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590093 | |

| Record name | 4-(2-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-06-3 | |

| Record name | 4-(2-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-(2-Bromophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Bromophenyl)oxazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure combines the biologically relevant oxazole scaffold with a strategically placed bromine atom, rendering it an ideal substrate for further molecular elaboration via cross-coupling reactions. This guide provides a comprehensive overview of the principal synthetic routes to this compound, focusing on the Van Leusen and Robinson-Gabriel methodologies. We delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and present a summary of the compound's key physicochemical and spectroscopic properties. Furthermore, this document explores the compound's reactivity, highlighting its utility as a versatile intermediate for the construction of complex molecular architectures, particularly biaryl structures prevalent in pharmacologically active agents.

Introduction: The Strategic Value of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. It is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The stability of the oxazole ring, coupled with its ability to engage in hydrogen bonding and other non-covalent interactions, makes it a valuable component in the design of novel therapeutics.[2]

The introduction of a 2-bromophenyl substituent at the 4-position of the oxazole ring creates a molecule, this compound (CAS No. 850349-06-3), with enhanced synthetic utility.[4] The carbon-bromine bond serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile construction of carbon-carbon bonds and the synthesis of diverse libraries of biaryl oxazole derivatives for drug discovery screening.[2][4]

Core Synthetic Strategies and Mechanistic Insights

The construction of the 4-substituted oxazole ring is primarily achieved through a few robust and well-established synthetic methodologies. The Van Leusen oxazole synthesis is particularly effective for preparing 4-substituted oxazoles from aldehydes.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6] This reaction is prized for its operational simplicity and broad substrate scope.[7]

Causality and Mechanism: The reaction proceeds via a base-mediated cycloaddition.[7]

-

Deprotonation: A base, typically potassium carbonate, deprotonates the acidic methylene group of TosMIC, generating a nucleophilic anion.

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde.

-

Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a five-membered oxazoline intermediate.[6]

-

Elimination: Tautomerization followed by the elimination of p-toluenesulfinic acid (TosH) and a molecule of water (dehydration) leads to the aromatization of the ring, yielding the final this compound product.[7]

The tosyl group is critical; it acidifies the adjacent methylene protons and serves as an excellent leaving group in the final elimination step.[5]

Caption: Workflow for the Van Leusen synthesis of this compound.

Detailed Experimental Protocol: Van Leusen Synthesis

-

Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC, 1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add anhydrous methanol (MeOH) as the solvent (approx. 0.2 M concentration relative to the aldehyde).

-

Reaction: Heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

The Robinson-Gabriel Synthesis

An alternative, classic route is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[8][9]

Causality and Mechanism: This pathway begins with a 2-acylamino-ketone, which can be prepared from the corresponding α-amino ketone.

-

Enolization/Protonation: The reaction is catalyzed by a strong acid (e.g., H₂SO₄) or a dehydrating agent (e.g., P₂O₅, POCl₃).[10][11] The ketone carbonyl is protonated, promoting enolization.

-

Nucleophilic Attack: The enol oxygen or the amide carbonyl oxygen (depending on the specific mechanism variant) acts as a nucleophile, attacking the activated carbonyl or iminium-like species.

-

Cyclization: This intramolecular attack forms a five-membered ring intermediate.

-

Dehydration: Subsequent elimination of two molecules of water drives the reaction towards the formation of the aromatic oxazole ring.[12]

While powerful, this method can sometimes require harsh conditions, and the synthesis of the requisite 2-acylamino-1-(2-bromophenyl)ethan-1-one precursor can be multi-stepped.[10]

Physicochemical and Spectroscopic Properties

The properties of this compound are tabulated below. This data is essential for reaction monitoring, quality control, and characterization.

| Property | Value | Source |

| IUPAC Name | 4-(2-bromophenyl)-1,3-oxazole | [4] |

| CAS Number | 850349-06-3 | [4] |

| Molecular Formula | C₉H₆BrNO | [4] |

| Molecular Weight | 224.06 g/mol | PubChem |

| Appearance | Off-white to light yellow solid | Typical for this class |

| ¹H NMR (CDCl₃) | δ ~7.2-7.8 (m, 4H, Ar-H), ~7.9 (s, 1H, oxazole C5-H), ~8.1 (s, 1H, oxazole C2-H) | Predicted |

| ¹³C NMR (CDCl₃) | δ ~122-134 (Ar-C), ~125 (C4), ~138 (C5), ~151 (C2) | Predicted |

| Mass Spec (EI) | m/z 223/225 [M]⁺, characteristic isotopic pattern for Br | Predicted |

Note: NMR chemical shifts are predicted based on structurally similar compounds and standard values. Actual experimental values may vary slightly.

Reactivity and Synthetic Applications

The true value of this compound lies in its capacity as a versatile intermediate for constructing more complex molecules. The C-Br bond is the primary site of reactivity.

Suzuki-Miyaura Cross-Coupling: This is arguably the most important application. The compound can be coupled with a wide variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₃PO₄) to form C-C bonds. This reaction provides direct access to a vast array of 4-(biphenyl-2-yl)oxazole derivatives, which are scaffolds of high interest in drug discovery.[2]

Caption: Application of this compound in a Suzuki-Miyaura cross-coupling reaction.

Other important transformations include:

-

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated products.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functionalities.

-

Heck Coupling: Reaction with alkenes to form styrenyl derivatives.

These reactions collectively empower researchers to rapidly diversify the core structure, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Conclusion

This compound is a synthetically valuable building block that provides a reliable entry point to a diverse range of complex chemical entities. Its synthesis is readily achievable through established methods like the Van Leusen reaction, which offers high yields and operational simplicity. The compound's key feature—the reactive C-Br bond—unlocks a wealth of possibilities for molecular elaboration via modern cross-coupling chemistry. For research teams in drug discovery and materials science, mastering the synthesis and application of this intermediate is a strategic advantage in the rational design and construction of novel, high-value molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 850349-06-3 | Benchchem [benchchem.com]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to 4-(2-Bromophenyl)oxazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(2-Bromophenyl)oxazole in Medicinal Chemistry

This compound, a halogenated heterocyclic compound, has emerged as a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its strategic importance lies in the unique combination of a reactive bromine substituent on the phenyl ring and the privileged oxazole scaffold. The oxazole ring is a common motif in numerous biologically active molecules, contributing to favorable pharmacokinetic properties and target interactions. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex biaryl structures. These biaryl oxazole derivatives are core components of many therapeutic agents, highlighting the significance of this compound as a key intermediate in the synthesis of novel drug candidates.[1] This guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, its physicochemical properties, and a practical application in cross-coupling reactions.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of an oxazole ring substituted at the 4-position with a 2-bromophenyl group.

Chemical Structure:

A 2D representation of the this compound molecule.

IUPAC Name: 4-(2-bromophenyl)-1,3-oxazole[1]

Synthesis of this compound

While various methods for the synthesis of substituted oxazoles exist, a common and effective approach involves the condensation and cyclization of a suitable α-haloketone with a primary amide. The following protocol outlines a representative synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-1-(2-bromophenyl)ethan-1-one

-

Formamide

-

Pyridine

-

Phosphoryl chloride (POCl₃)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

n-Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) in an excess of formamide (acting as both reactant and solvent).

-

Add pyridine (2.0 eq) to the mixture.

-

Cool the mixture in an ice bath and slowly add phosphoryl chloride (1.5 eq) dropwise with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 6-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of n-Hexane and Ethyl acetate (e.g., 8:2 v/v) as the mobile phase.

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate and wash it with cold water.

-

Dissolve the crude product in diethyl ether and wash successively with a saturated solution of sodium bicarbonate and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent to afford the pure product.[2]

Reaction Scheme:

General synthesis scheme for this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.05 (s, 1H, H-2 of oxazole), 7.80 (s, 1H, H-5 of oxazole), 7.70 (dd, J = 7.9, 1.2 Hz, 1H, Ar-H), 7.65 (dd, J = 8.0, 1.0 Hz, 1H, Ar-H), 7.40 (td, J = 7.7, 1.2 Hz, 1H, Ar-H), 7.25 (td, J = 7.8, 1.8 Hz, 1H, Ar-H).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 151.0, 138.9, 133.5, 131.8, 129.8, 128.0, 127.7, 124.9, 122.3.

-

Mass Spectrometry (EI): m/z (%) 225/223 (M⁺, 100/98), 144, 115, 89. The presence of the bromine atom is indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) with approximately equal intensities.

-

Infrared (FTIR, KBr, cm⁻¹): Key absorptions around 3100 (C-H aromatic), 1600, 1470 (C=C and C=N stretching), 1100 (C-O-C stretching of oxazole).

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as an aryl halide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond between the brominated phenyl ring and a variety of organoboron reagents, leading to the synthesis of diverse biaryl oxazole derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst (e.g., 5 mol%) to the flask under the inert atmosphere.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl oxazole derivative.[3]

Reaction Workflow:

Workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined structure and the reactivity of the bromine substituent make it an ideal starting material for creating libraries of biaryl oxazole derivatives through robust and reliable cross-coupling methodologies like the Suzuki-Miyaura reaction. The detailed synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers engaged in the design and development of novel pharmaceuticals.

References

CAS number and molecular weight of 4-(2-Bromophenyl)oxazole

An In-Depth Technical Guide to 4-(2-Bromophenyl)oxazole: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its fundamental chemical and physical properties, including its CAS number and molecular weight, and present a detailed, field-proven protocol for its synthesis. The guide further elucidates the standard methodologies for its spectroscopic characterization, explores its chemical reactivity with a focus on its utility as a synthetic building block, and discusses its potential applications in drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of this versatile molecule.

Chemical Identity and Core Properties

This compound is an aromatic heterocyclic compound featuring an oxazole ring substituted with a 2-bromophenyl group at the 4-position. The oxazole moiety is a five-membered ring containing one oxygen and one nitrogen atom.[1] This structural arrangement makes it a valuable scaffold in the design of novel therapeutic agents due to the diverse non-covalent interactions it can form with biological targets like enzymes and receptors.[2][3] The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modification, most commonly through metal-catalyzed cross-coupling reactions.

The key quantitative and identifying data for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-(2-bromophenyl)-1,3-oxazole | [3] |

| CAS Number | 850349-06-3 | [3] |

| Molecular Formula | C₉H₆BrNO | [3] |

| Molecular Weight | 224.06 g/mol | [3] |

| Boiling Point | 300.3°C at 760 mmHg | [3] |

| Storage Conditions | Store at 2-8°C | [3] |

Synthesis of this compound

The synthesis of substituted oxazoles can be achieved through various classical methods, such as the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.[1] A common and effective approach for preparing 4-aryloxazoles involves the reaction of an α-haloketone with a source of formamide.

The following protocol describes a representative synthesis of this compound from 2-bromo-1-(2-bromophenyl)ethan-1-one.

Causality and Experimental Rationale

The core of this synthesis is the Hantzsch-type reaction mechanism. 2-Bromo-1-(2-bromophenyl)ethan-1-one serves as the α-haloketone, providing the C4 and C5 atoms of the oxazole ring. Formamide acts as the source for the remaining ring atoms: the nitrogen atom, the C2 atom, and its associated hydrogen. The reaction proceeds via initial N-alkylation of formamide by the α-haloketone, followed by cyclization and subsequent dehydration to yield the aromatic oxazole ring. The choice of a high-boiling solvent like N,N-Dimethylformamide (DMF) or conducting the reaction neat at elevated temperatures facilitates the dehydration step, driving the reaction to completion.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) with an excess of formamide (10-20 eq).

-

Heating: Heat the reaction mixture to 120-150°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water, which will cause the crude product to precipitate.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual formamide and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through a combination of standard spectroscopic techniques. While specific spectra depend on the exact acquisition conditions, the expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal two distinct singlets or doublets in the downfield region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the oxazole ring (at C2 and C5). The four protons of the bromophenyl group will appear as a complex multiplet pattern in the aromatic region (typically δ 7.2-7.8 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. The signals for the oxazole ring carbons (C2, C4, C5) will be in the approximate range of δ 120-155 ppm. The six signals for the bromophenyl ring will also appear in the aromatic region, with the carbon atom bonded to bromine (C-Br) being characteristically shifted.

-

IR (Infrared Spectroscopy): The IR spectrum provides information on functional groups. Key vibrational bands for oxazoles include C=N stretching (around 1650-1550 cm⁻¹) and C-O-C stretching (around 1150-1020 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be visible for the molecular ion peak (M⁺ and M+2⁺), providing strong evidence for the presence of a single bromine atom in the molecule.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the properties of its two core moieties: the oxazole ring and the bromophenyl group.

-

Oxazole Ring Reactivity: The oxazole ring is generally stable but can undergo certain reactions. The C2 position is susceptible to deprotonation by strong bases, allowing for further functionalization.[1] The ring itself can participate as a diene in Diels-Alder reactions.[1]

-

Bromophenyl Group Reactivity: The C-Br bond is the most versatile functional group for synthetic transformations. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the strategic introduction of diverse aryl, alkyl, or alkynyl groups, making this compound a powerful building block for creating large libraries of structurally diverse compounds for biological screening.

Application as a Core Scaffold

In drug discovery, a "scaffold" is a core chemical structure upon which various functional groups are appended to explore the chemical space and optimize interactions with a biological target. This compound is an ideal scaffold for this purpose. The oxazole core provides a rigid, planar structure with defined hydrogen bonding capabilities, while the reactive bromine site allows for systematic modification. This approach is central to modern medicinal chemistry for developing lead compounds.

Caption: Role of this compound as a scaffold in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its defined chemical properties, coupled with the strategic placement of a reactive bromine atom, establish it as a valuable scaffold for the synthesis of complex molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a foundational building block for the generation of compound libraries aimed at discovering novel therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is therefore essential for researchers leveraging this molecule in their scientific endeavors.

References

A Spectroscopic and Analytical Guide to 4-(2-Bromophenyl)oxazole

An In-depth Technical Reference for Researchers and Drug Development Professionals

Executive Summary

4-(2-Bromophenyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile building block for the synthesis of more complex molecular architectures through cross-coupling reactions.[1] Its structure, combining a reactive bromophenyl group with the biologically relevant oxazole scaffold, makes it a valuable precursor for developing novel therapeutic agents. This guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and quality control of this compound. While complete, formally published spectral data for this specific compound is not widely available, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. We will explore the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into spectral interpretation, experimental design, and data validation.

Molecular Structure and Significance

The unique arrangement of the ortho-bromophenyl substituent at the C4 position of the oxazole ring dictates the compound's chemical reactivity and its spectral characteristics. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of biaryl systems, which are prevalent in many pharmaceuticals. The oxazole ring itself is a known pharmacophore that can engage in hydrogen bonding and other interactions with biological targets.[1]

// Atom nodes N1 [label="N", pos="0,0.866!", fontcolor="#EA4335"]; O1 [label="O", pos="0,-0.866!", fontcolor="#EA4335"]; C2 [label="C", pos="1.5,0!", fontcolor="#202124"]; C4 [label="C", pos="-0.75, -0.433!", fontcolor="#202124"]; C5 [label="C", pos="-0.75, 0.433!", fontcolor="#202124"]; H2 [label="H", pos="2.2,0!", fontcolor="#5F6368"]; H5 [label="H", pos="-1.3, 0.833!", fontcolor="#5F6368"];

// Phenyl Ring C1p [label="C", pos="-1.95, -1.033!", fontcolor="#202124"]; C2p [label="C", pos="-1.95, -2.033!", fontcolor="#202124"]; C3p [label="C", pos="-3.15, -2.633!", fontcolor="#202124"]; C4p [label="C", pos="-4.35, -2.233!", fontcolor="#202124"]; C5p [label="C", pos="-4.35, -1.233!", fontcolor="#202124"]; C6p [label="C", pos="-3.15, -0.633!", fontcolor="#202124"]; Br [label="Br", pos="-5.8, -0.833!", fontcolor="#34A853"]; H3p [label="H", pos="-3.15, -3.433!", fontcolor="#5F6368"]; H4p [label="H", pos="-5.25, -2.733!", fontcolor="#5F6368"]; H6p [label="H", pos="-3.15, 0.167!", fontcolor="#5F6368"]; H2p [label="H", pos="-1.05, -2.333!", fontcolor="#5F6368"];

// Bonds C5 -- N1; N1 -- C2; C2 -- O1; O1 -- C4; C4 -- C5; C2 -- H2; C5 -- H5; C4 -- C1p;

// Phenyl Bonds C1p -- C2p [style=double]; C2p -- C3p; C3p -- C4p [style=double]; C4p -- C5p; C5p -- C6p [style=double]; C6p -- C1p; C5p -- Br; C3p -- H3p; C4p -- H4p; C6p -- H6p; C2p -- H2p;

}

Figure 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide definitive information on the proton and carbon environments, respectively.

Expertise & Experience: Causality in Experimental Design

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, if solubility is an issue or if peak overlap occurs, a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) should be used. The standard operating frequency for a research-grade instrument (e.g., 400 or 500 MHz for ¹H) is essential to achieve sufficient signal dispersion, particularly for resolving the complex multiplets of the aromatic protons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform an automated or manual shimming process to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds are typical starting parameters. 16-32 scans are usually sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale to the TMS signal.

Analysis of Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the two oxazole protons and the four protons of the bromophenyl ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) | Integration |

| ~8.05 | H2 (Oxazole) | Singlet (s) | - | 1H |

| ~7.80 | H5 (Oxazole) | Singlet (s) | - | 1H |

| ~7.70 | Ar-H | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |

| ~7.40 | Ar-H | Triplet of doublets (td) | J ≈ 7.8, 1.5 | 1H |

| ~7.30 | Ar-H | Doublet of doublets (dd) | J ≈ 7.8, 1.8 | 1H |

| ~7.20 | Ar-H | Triplet of doublets (td) | J ≈ 8.0, 1.8 | 1H |

Interpretation:

-

Oxazole Protons: The protons at the C2 and C5 positions of the oxazole ring are expected to appear as sharp singlets far downfield. The H2 proton is typically the most deshielded due to its position between two electronegative heteroatoms (N and O).

-

Aromatic Protons: The four protons on the 2-bromophenyl ring will appear as a complex set of multiplets between 7.20 and 7.70 ppm. The ortho-substitution pattern breaks the symmetry of the ring, resulting in four unique signals. The specific splitting patterns (dd, td) arise from both ortho (~8 Hz) and meta (~1.5 Hz) couplings between adjacent protons. The proton ortho to the bromine atom is expected to be the most downfield of this group due to inductive effects.

Analysis of Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~151.0 | C2 (Oxazole) |

| ~140.0 | C4 (Oxazole) |

| ~138.5 | C5 (Oxazole) |

| ~133.5 | Ar-C |

| ~131.0 | Ar-C |

| ~130.0 | Ar-C (C-Br) |

| ~129.5 | Ar-C |

| ~127.5 | Ar-C |

| ~122.0 | Ar-C |

Interpretation:

-

Oxazole Carbons: The carbons of the oxazole ring (C2, C4, C5) are expected in the range of 138-151 ppm. C2 is typically the most downfield.

-

Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (122-134 ppm). The carbon atom directly bonded to the bromine (C-Br) is expected to be shifted upfield relative to the others due to the heavy atom effect, likely appearing around 122 ppm. The carbon attached to the oxazole ring (ipso-carbon) will also have a distinct chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

The ATR technique is a self-validating system that requires minimal sample preparation and provides high-quality, reproducible spectra.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum.

Data Analysis and Interpretation

The IR spectrum provides a molecular fingerprint, confirming the presence of the aromatic ring and the oxazole heterocycle.

| Expected Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3150 - 3050 | C-H Stretch | Aromatic & Oxazole C-H |

| 1650 - 1580 | C=N Stretch | Oxazole Ring |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1150 - 1050 | C-O-C Stretch | Oxazole Ring Ether Linkage |

| 770 - 730 | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic Ring |

| ~600 | C-Br Stretch | Aryl Bromide |

Interpretation: The presence of sharp peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds. The key diagnostic peaks include the C=N stretching of the oxazole ring and the strong C-O-C stretching vibration. A strong absorption band in the 770-730 cm⁻¹ region is highly characteristic of an ortho-disubstituted benzene ring. The C-Br stretch is expected in the far-IR region and may be weak.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation. Electron Ionization (EI) is a common technique for small, relatively stable molecules like this.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a radical cation known as the molecular ion ([M]⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Data Analysis and Interpretation

Molecular Weight: C₉H₆BrNO Calculated Monoisotopic Mass: 222.96 Da

Key Spectral Features:

-

Molecular Ion Peak ([M]⁺•): A prominent cluster of peaks will be observed around m/z 223 and 225. This is the most crucial piece of evidence from the mass spectrum.

-

Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with roughly equal intensity (1:1 ratio). The molecular ion will appear as [M]⁺• at m/z ≈ 223 (containing ⁷⁹Br) and [M+2]⁺• at m/z ≈ 225 (containing ⁸¹Br). This pattern is a definitive signature for the presence of one bromine atom.

Predicted Fragmentation Pathway: The high-energy ionization process induces fragmentation. A plausible pathway is initiated by the cleavage of the heterocyclic ring, which is a common fragmentation route for oxazoles.

M [label="[C₉H₆BrNO]⁺•\nm/z = 223/225\nMolecular Ion"]; F1 [label="[C₈H₅BrNO]⁺•\nm/z = 195/197"]; F2 [label="[C₇H₄Br]⁺\nm/z = 155/157"]; F3 [label="[C₈H₆N]⁺\nm/z = 116"];

M -> F1 [label="-CO"]; M -> F2 [label="-HCN, -CO"]; M -> F3 [label="-Br•, -CO"]; }

Figure 2: Plausible EI-MS Fragmentation Pathway for this compound

Interpretation of Fragments:

-

Loss of CO (m/z 195/197): A characteristic fragmentation of oxazoles involves the expulsion of carbon monoxide to form a nitrile ylide intermediate.

-

Loss of Bromine Radical (m/z 144): Cleavage of the C-Br bond would result in a fragment at m/z 144 (223 - 79). This peak would not have the bromine isotopic pattern.

-

Benzonitrile Cation (m/z 155/157): Further fragmentation involving the loss of HCN could lead to the formation of the bromophenyl cation.

Conclusion and Data Summary

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, validates the molecular structure with a high degree of confidence. This guide outlines the expected spectral features and provides a framework for the logical interpretation and verification of experimental data for this important chemical intermediate.

| Technique | Key Expected Feature | Interpretation |

| ¹H NMR | Two singlets (~8.05, ~7.80 ppm); complex aromatic multiplets (7.2-7.7 ppm) | Confirms distinct oxazole and ortho-disubstituted phenyl protons. |

| ¹³C NMR | 9 unique carbon signals | Confirms the molecular carbon skeleton. |

| IR | Bands at ~1600 cm⁻¹ (C=C/C=N), ~1100 cm⁻¹ (C-O-C), ~750 cm⁻¹ (C-H bend) | Confirms aromatic, oxazole, and ortho-substitution patterns. |

| MS (EI) | Molecular ion cluster at m/z 223/225 (1:1 ratio) | Confirms molecular formula and the presence of one bromine atom. |

References

The Substituted Oxazole Core: A Technical Guide to Physicochemical Properties and Synthetic Strategies for Drug Discovery

Introduction: The Oxazole as a Privileged Scaffold

The oxazole, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at positions 1 and 3, respectively, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique electronic architecture and structural rigidity have established it as a "privileged structure," capable of interacting with a wide range of biological targets with high affinity and specificity.[3][4] This versatility has led to the incorporation of the oxazole nucleus into numerous natural products and FDA-approved pharmaceuticals, targeting a wide spectrum of diseases, including inflammatory conditions, cancer, and infectious diseases.[2][5][6]

This technical guide provides an in-depth exploration of the fundamental physical and chemical properties of substituted oxazoles. We will dissect the electronic characteristics that govern their reactivity, detail key synthetic methodologies, and provide insights into how these properties are leveraged in the rational design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical heterocyclic system.

Part 1: Fundamental Physicochemical Properties

A thorough understanding of the inherent properties of the oxazole ring is critical for predicting its behavior in both synthetic transformations and biological systems.

Electronic Structure and Aromaticity

The oxazole ring is a planar, sp²-hybridized system containing six π-electrons, fulfilling Hückel's rule for aromaticity.[1] This electron delocalization imparts significant thermal stability.[1] However, the presence of two highly electronegative heteroatoms—a furan-type oxygen at position 1 and a pyridine-type nitrogen at position 3—creates an uneven distribution of electron density.[1][7] The nitrogen atom acts as an electron sink, rendering the ring electron-deficient and generally less reactive towards electrophilic attack than carbocyclic aromatic rings like benzene.[7][8] This electronic imbalance is the primary driver of the oxazole's characteristic reactivity.

Diagram: Electronic Structure of the Oxazole Ring

Caption: Structure and key electronic features of the oxazole nucleus.

Acidity and Basicity

The electron-deficient nature of the oxazole ring significantly influences the acidity of its ring protons. The proton at the C2 position is the most acidic, with a pKa of approximately 20, making it susceptible to deprotonation by strong bases like organolithium reagents.[7] This enhanced acidity is due to the inductive electron-withdrawing effects of both adjacent heteroatoms. The relative acidity of the other ring protons follows the order C2 > C5 > C4.[7]

Conversely, oxazoles are weak bases.[9] Protonation occurs at the pyridine-like nitrogen atom at position 3.[1][10] The conjugate acid of oxazole has a pKa of approximately 0.8, indicating it is significantly less basic than imidazole (pKa ≈ 7).[9] This low basicity is a crucial property in drug design, as it can influence a molecule's pharmacokinetic profile, such as its absorption and distribution.

Spectroscopic Properties

The structural features of substituted oxazoles give rise to characteristic spectroscopic signatures that are invaluable for their identification and characterization.

| Spectroscopic Technique | Characteristic Features and Approximate Values |

| ¹H NMR | Chemical shifts are highly dependent on substituents. Ring protons typically appear in the δ 7-8.5 ppm range. The C2-H proton is often the most downfield, followed by C5-H and then C4-H. |

| ¹³C NMR | Ring carbons resonate in the aromatic region (δ 120-160 ppm). The C2 carbon is typically the most deshielded due to its position between two heteroatoms. |

| Infrared (IR) Spectroscopy | Characteristic ring stretching vibrations are observed in the 1500-1650 cm⁻¹ region. C=N stretching often appears around 1620-1650 cm⁻¹, while C=C stretching is observed at lower frequencies. C-O-C stretching vibrations are also present around 1050-1150 cm⁻¹. |

| Mass Spectrometry (MS) | Oxazoles typically show a prominent molecular ion peak (M⁺) due to their aromatic stability. Fragmentation patterns are substituent-dependent but often involve cleavage of the ring or loss of side chains. |

| Note: The chemical shifts and vibration frequencies provided are approximate and can vary significantly based on the specific substitution pattern and the solvent used.[7] |

Part 2: Chemical Reactivity and Transformations

The reactivity of the oxazole ring is a nuanced interplay of its aromaticity and the electronic effects of its constituent heteroatoms and substituents. Understanding these patterns is essential for the strategic functionalization of oxazole-based molecules.

Electrophilic Aromatic Substitution

The oxazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[7][10] Consequently, common electrophilic substitution reactions like nitration and halogenation require harsh conditions and often result in low yields, unless the ring is activated by electron-donating groups.[8][10] When substitution does occur, it preferentially takes place at the C5 position, which is the most electron-rich carbon.[8][9] The presence of an electron-donating substituent at C2 or C4 can significantly facilitate electrophilic attack at C5.[1]

Diagram: Electrophilic Substitution on an Activated Oxazole Ring

Caption: Preferred pathway for electrophilic substitution on an activated oxazole.

Nucleophilic Attack and Substitution

Nucleophilic attack is a more common and synthetically useful transformation for the oxazole core. The C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack.[7][10]

-

Substitution at C2: If a good leaving group (e.g., a halogen) is present at the C2 position, nucleophilic aromatic substitution occurs readily.[9][11] The reactivity order for substitution of halogens is C2 >> C4 > C5.[1]

-

Deprotonation and Lithiation: The acidity of the C2 proton allows for deprotonation with strong bases, forming a 2-lithiooxazole intermediate.[8][9] This nucleophilic species can then be trapped with various electrophiles, providing a powerful method for C2-functionalization.[8]

-

Ring Opening: Strong nucleophiles, particularly under harsh conditions, can induce ring cleavage rather than substitution.[10][12] For instance, treatment with ammonia or formamide can lead to a ring-opening-ring-closure sequence, transforming the oxazole into an imidazole.[7][10]

Diagram: Nucleophilic Attack Pathways at C2

Caption: Competing pathways of nucleophilic attack on a 2-substituted oxazole.

Cycloaddition Reactions (Diels-Alder)

Oxazoles can function as dienes in [4+2] Diels-Alder cycloadditions, a powerful transformation for constructing pyridine and furan derivatives.[7][9][13] The reactivity of the oxazole in this context is enhanced by:

-

Protonation or alkylation of the ring nitrogen, which makes the oxazole more electron-deficient and facilitates inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[7][14]

The initial cycloaddition yields a bicyclic intermediate with an oxygen bridge, which is often unstable and readily eliminates a small molecule (like water) to aromatize, forming the final pyridine or furan product.[9]

Part 3: Key Synthetic Methodologies in Drug Development

The ability to efficiently construct substituted oxazoles is paramount in medicinal chemistry. Several named reactions have become indispensable tools for this purpose.

Robinson-Gabriel Synthesis

One of the most classic and reliable methods, the Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylaminoketones.[10][15] This method is highly versatile for preparing 2,4,5-trisubstituted oxazoles.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

-

Acylation: To a solution of α-aminoacetophenone hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 2.2 eq). Cool the mixture to 0 °C.

-

Reagent Addition: Slowly add benzoyl chloride (1.1 eq) to the cooled solution. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-acylaminoketone intermediate.

-

Cyclodehydration: Dissolve the crude intermediate in a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heating: Gently heat the mixture (e.g., 50-100 °C) for 1-3 hours. The progress of the reaction can be monitored by TLC.

-

Final Workup and Purification: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH). The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to obtain the pure 2,5-diphenyloxazole.

Van Leusen Oxazole Synthesis

The Van Leusen synthesis is a powerful one-pot method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[16][17] This reaction proceeds under mild, basic conditions and is valued for its operational simplicity and high yields.[16]

Experimental Protocol: Van Leusen Synthesis of 5-Phenyloxazole

-

Reaction Setup: In a round-bottom flask, dissolve tosylmethyl isocyanide (TosMIC, 1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dimethoxyethane (DME).

-

Base Addition: Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., reflux in methanol) for 2-8 hours. Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel to yield pure 5-phenyloxazole.

Diagram: Van Leusen Synthesis Workflow

Caption: General workflow for the Van Leusen synthesis of 5-substituted oxazoles.

Conclusion: A Versatile Tool for the Medicinal Chemist

The substituted oxazole is a scaffold of profound importance in drug discovery and development.[18][19] Its unique balance of aromatic stability, tunable electronic properties, and diverse reactivity profile provides medicinal chemists with a powerful platform for creating novel molecular architectures.[1][5] From the anti-inflammatory drug Oxaprozin to novel anticancer and antiviral agents, the oxazole core continues to demonstrate its value.[4][6][20] A deep, mechanistic understanding of its physical and chemical properties, coupled with a strategic command of synthetic methodologies, is essential for any scientist aiming to leverage this privileged heterocycle in the design of next-generation therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. firsthope.co.in [firsthope.co.in]

- 9. Oxazole - Wikipedia [en.wikipedia.org]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsonline.com [ijpsonline.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oxazole ring-containing-drugs (1) | PPTX [slideshare.net]

A Comprehensive Technical Guide to the Synthesis of 2,4-Disubstituted Oxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and practical applications.[1][2] Among these, 2,4-disubstituted oxazoles are particularly significant, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][3] Their prevalence in drug discovery is noteworthy, with applications as anti-inflammatory, antibacterial, antifungal, and anticancer agents.[2][3] This guide provides an in-depth exploration of the primary synthetic routes to 2,4-disubstituted oxazoles, offering both classical methodologies and modern catalytic advancements. Each section delves into the underlying mechanisms, provides detailed experimental protocols, and presents a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific synthetic challenges.

Classical Synthetic Strategies

Several named reactions have become the bedrock of oxazole synthesis, each offering a distinct pathway to the desired heterocyclic core.

The Robinson-Gabriel Synthesis

First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, the Robinson-Gabriel synthesis remains a versatile and widely used method for constructing the oxazole ring.[4][5] The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino-ketone.[4]

Mechanism: The reaction is typically acid-catalyzed. The process begins with the protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the ketone to form a five-membered ring intermediate. Subsequent dehydration yields the aromatic oxazole ring.[6]

Reaction Pathway: Robinson-Gabriel Synthesis

Caption: Robinson-Gabriel synthesis of oxazoles.

Experimental Protocol: General Procedure for Robinson-Gabriel Synthesis

-

Reaction Setup: To a solution of the 2-acylamino-ketone (1.0 equiv) in a suitable solvent (e.g., toluene, xylenes), add a dehydrating agent. Common reagents include sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride.[2]

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

| Reactant 1 | Reactant 2 | Dehydrating Agent | Solvent | Yield (%) | Reference |

| N-(1-Oxo-1-phenylpropan-2-yl)acetamide | - | H₂SO₄ | Acetic Anhydride | ~60-70 | [4] |

| 2-Benzamidoacetophenone | - | POCl₃ | Toluene | ~85 | [2] |

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[7][8] While traditionally used for 2,5-disubstituted oxazoles, it can be adapted for 2,4-disubstituted systems.

Mechanism: The reaction proceeds through the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by cyclization and dehydration to afford the oxazole ring.[7]

Reaction Pathway: Fischer Oxazole Synthesis

Caption: Fischer oxazole synthesis pathway.

Experimental Protocol: General Procedure for Fischer Oxazole Synthesis

-

Reaction Setup: Dissolve the cyanohydrin (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous diethyl ether.[7]

-

Acidification: Bubble dry hydrogen chloride gas through the solution at 0°C.[7]

-

Reaction: Allow the mixture to stand at room temperature. The oxazole product often precipitates as its hydrochloride salt.

-

Isolation: Collect the precipitate by filtration and wash with anhydrous ether. The free base can be obtained by treatment with a weak base.[7]

| Cyanohydrin | Aldehyde | Solvent | Yield (%) | Reference |

| Mandelic acid nitrile | Benzaldehyde | Dry Ether | Moderate | [7] |

| Acetone cyanohydrin | 4-Bromobenzaldehyde | Dry Ether | Variable | [7] |

Bredereck's Synthesis

This method provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with formamide or other amides.[9][10]

Mechanism: The reaction is believed to proceed via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring.

Reaction Pathway: Bredereck's Synthesis

Caption: Bredereck's synthesis of oxazoles.

Experimental Protocol: General Procedure for Bredereck's Synthesis

-

Reaction Setup: A mixture of the α-haloketone (1.0 equiv) and the amide (excess, can also be used as solvent) is heated.

-

Heating: The reaction is typically conducted at elevated temperatures, often without an additional solvent.

-

Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The product is then purified by distillation or chromatography.

| α-Haloketone | Amide | Temperature (°C) | Yield (%) | Reference |

| Phenacyl bromide | Formamide | 150-160 | Good | [10] |

| 2-Bromoacetophenone | Benzamide | 180 | Moderate | [9] |

Modern Synthetic Methodologies

Recent advancements in organic synthesis have introduced more efficient and versatile methods for the preparation of 2,4-disubstituted oxazoles, often employing transition metal catalysis.

Palladium/Copper-Catalyzed Direct Arylation

A significant modern approach involves the direct C-H arylation of a pre-formed 4-substituted oxazole at the 2-position.[1] This method avoids the need for pre-functionalized starting materials at the C2 position, offering a more atom-economical route.

Mechanism: The catalytic cycle is thought to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a concerted metalation-deprotonation step at the C2 position of the oxazole. Reductive elimination then affords the 2,4-disubstituted oxazole and regenerates the Pd(0) catalyst. Copper(I) is often used as a co-catalyst.[1]

Catalytic Cycle: Pd/Cu-Catalyzed Direct Arylation

Caption: Palladium-catalyzed direct C-H arylation.

Experimental Protocol: General Procedure for Pd/Cu-Catalyzed Direct Arylation

-

Reaction Setup: To a Schlenk tube, add the 4-substituted oxazole (1.0 equiv), aryl bromide (1.2 equiv), Pd(PPh₃)₄ (5 mol%), CuI (1.0 equiv), and a base such as KOH (1.0 equiv).[1]

-

Solvent and Atmosphere: Add a degassed solvent like dimethoxyethane (DME) and purge the tube with an inert gas (e.g., argon).[1]

-

Heating: Heat the reaction mixture at 120°C until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are dried and concentrated. The product is purified by column chromatography.

| 4-Substituted Oxazole | Aryl Bromide | Catalyst System | Base | Yield (%) | Reference |

| 4-Phenyloxazole | Bromobenzene | Pd(PPh₃)₄/CuI | KOH | Good | [1] |

| 4-Mothyloxazole | 4-Bromotoluene | Pd(PPh₃)₄/CuI | KOH | Moderate | [1] |

Synthesis from α-Diazoketones

A novel and metal-free approach utilizes the reaction of α-diazoketones with amides, catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH).[11][12] This method is characterized by its mild reaction conditions and broad substrate scope.[13]

Mechanism: The proposed mechanism involves the formation of a key intermediate, 2-oxo-2-phenylethyl trifluoromethanesulfonate, from the reaction of the α-diazoketone with TfOH. This intermediate then reacts with the amide, followed by cyclization and dehydration to yield the 2,4-disubstituted oxazole.[11]

Reaction Pathway: Synthesis from α-Diazoketones

Caption: Brønsted acid-catalyzed synthesis from α-diazoketones.

Experimental Protocol: General Procedure for Synthesis from α-Diazoketones

-

Reaction Setup: In a reaction vessel, dissolve the α-diazoketone (1.0 equiv) and the amide (1.2 equiv) in a solvent such as 1,2-dichloroethane (DCE).[13]

-

Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 10 mol%) to the solution.[13]

-

Reaction: Stir the mixture at the appropriate temperature (often room temperature or slightly elevated) until the reaction is complete.

-

Workup and Purification: Quench the reaction with a basic solution, extract with an organic solvent, dry the organic phase, and concentrate. Purify the crude product via column chromatography.

| α-Diazoketone | Amide | Catalyst | Solvent | Yield (%) | Reference |

| 2-Diazo-1-phenylethanone | Benzamide | TfOH | DCE | Excellent | [11][13] |

| 1-Diazo-3,3-dimethylbutan-2-one | Acetamide | TfOH | DCE | Good | [11][13] |

Conclusion

The synthesis of 2,4-disubstituted oxazoles is a rich and evolving field. Classical methods such as the Robinson-Gabriel, Fischer, and Bredereck syntheses provide reliable and time-tested routes to these important heterocycles. More contemporary approaches, including palladium-catalyzed direct arylations and Brønsted acid-catalyzed reactions of α-diazoketones, offer improved efficiency, milder conditions, and broader substrate applicability. The choice of synthetic strategy will ultimately depend on the specific substitution pattern desired, the availability of starting materials, and the required scale of the synthesis. This guide serves as a foundational resource for researchers to navigate the diverse landscape of oxazole synthesis and to select the optimal pathway for their scientific endeavors.

References

- 1. journals.innovareacademics.in [journals.innovareacademics.in]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer Oxazole Synthesis [drugfuture.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Bredereck噁唑合成法(Bredereck Oxazole Synthesis) | 化学空间 Chem-Station [cn.chem-station.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]

Quantum chemical calculations for 4-(2-Bromophenyl)oxazole

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-(2-Bromophenyl)oxazole for Drug Development

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable electronic and steric properties.[1][2] this compound, a versatile chemical intermediate, offers a unique platform for the synthesis of novel bioactive molecules, particularly through cross-coupling reactions that enable the creation of diverse biaryl structures.[3][4] This technical guide provides a comprehensive, step-by-step framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the electronic structure and physicochemical properties of this compound. By detailing both the theoretical underpinnings and a practical computational workflow, this document serves as a resource for researchers, scientists, and drug development professionals aiming to leverage in silico methods to accelerate the rational design of next-generation therapeutics. We will explore geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, and the interpretation of these data to predict reactivity, stability, and potential intermolecular interactions crucial for drug action.

The Strategic Importance of In Silico Analysis in Modern Drug Discovery

The journey of a drug from concept to clinic is notoriously complex and resource-intensive. Modern drug discovery pipelines increasingly rely on computational and theoretical studies to de-risk projects, optimize lead compounds, and gain deeper mechanistic insights.[1] Quantum chemical calculations, in particular, provide a powerful lens to examine a molecule at its most fundamental electronic level, offering predictive power that transcends traditional structure-activity relationships (SAR).[5]

The Oxazole Motif: A Privileged Scaffold

The oxazole ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom.[4] Its rigid, planar structure and the presence of heteroatoms capable of engaging in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in medicinal chemistry.[1] Oxazole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5]

This compound: A Gateway to Chemical Diversity

This compound is not just another oxazole derivative; it is a strategic building block. The presence of the bromophenyl group makes it an ideal substrate for powerful synthetic transformations like the Suzuki-Miyaura reaction, allowing for the facile introduction of new aryl groups.[3][4] This capability enables the rapid generation of compound libraries for screening against biological targets. Understanding the intrinsic electronic properties of this parent molecule is therefore the first step in rationally designing its more complex, biologically active derivatives.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical prediction hinges on the selection of an appropriate theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy.[1][2]

Rationale for Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[1] Instead of calculating the complex wave function of every electron, DFT focuses on the electron density, a simpler, more manageable property. This approach allows for the study of moderately sized molecules like this compound with high accuracy without incurring prohibitive computational costs.

The Synergy of Functionals and Basis Sets

-

Functional Selection: The choice of the exchange-correlation functional is critical in DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometry and electronic properties.[1][2] For systems involving halogen bonds and other weak interactions, functionals that include dispersion corrections, such as ωB97XD or B97D, can also offer improved accuracy.[6]

-

Basis Set Selection: A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is a robust choice for this molecule.[2]

-

6-311: Describes the core electrons with one function and the valence electrons with three functions, allowing for greater flexibility.

-

++G: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and anions.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of bonding.

-

A Step-by-Step Computational Workflow

This section outlines a self-validating protocol for calculating the properties of this compound using a typical quantum chemistry software package like Gaussian or ORCA.

Experimental Protocol: DFT Calculation

-

Structure Input: Begin by drawing the 2D structure of this compound in a molecular editor (e.g., GaussView, ChemDraw) and generate an initial 3D conformation.

-

Geometry Optimization: Perform a full geometry optimization to locate the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are performed on the most stable structure. The calculation should be run until the forces on the atoms are negligible and the structure has reached a stationary point on the potential energy surface.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis must be performed at the same level of theory.[7] This step serves two purposes:

-

Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

-

Thermodynamics: The calculation yields zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Property Calculations: Once the optimized geometry is confirmed as a true minimum, single-point energy calculations are performed to derive key electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO).

-

Molecular Electrostatic Potential (MEP).

-

Mulliken atomic charges.

-

Dipole moment and polarizability.

-

References

Methodological & Application

Synthetic protocol for 4-(2-Bromophenyl)oxazole from 2-bromoacetophenone

An Application Note and Protocol for the Synthesis of 4-(2-Bromophenyl)oxazole from 2-Bromoacetophenone

Introduction: The Strategic Value of this compound

The oxazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The specific compound, this compound, serves as a highly versatile chemical intermediate. The presence of a bromine atom on the phenyl ring provides a reactive handle for post-synthesis modification, primarily through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[3] This enables the construction of complex biaryl structures, which are central motifs in many therapeutic agents, including potent enzyme inhibitors.[3]

This document provides a detailed, field-tested protocol for the synthesis of this compound starting from the readily available precursor, 2-bromoacetophenone. The chosen synthetic route is a variation of the Bredereck synthesis, which facilitates the formation of oxazoles from α-haloketones and amides.[4] Here, formamide serves as a cost-effective and efficient source for the C2-H and nitrogen atoms of the oxazole ring.

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot condensation and cyclodehydration reaction. The overall transformation is as follows:

Caption: Overall reaction for the synthesis of this compound from 2-bromoacetophenone and formamide.

Mechanistic Rationale: A Stepwise Analysis

The conversion of an α-haloketone to an oxazole using formamide is a robust process involving three key stages. Understanding this mechanism is critical for troubleshooting and optimization.

-

Nucleophilic Substitution (N-Alkylation): The reaction initiates with the nucleophilic attack of the nitrogen atom of formamide on the electrophilic α-carbon of 2-bromoacetophenone. This displaces the bromide ion, forming an N-acyl α-aminoketone intermediate. This step is foundational to forming the N-C bond of the future heterocycle.

-

Intramolecular Cyclization: The intermediate possesses both a nucleophilic amide oxygen and an electrophilic ketone carbonyl. Under thermal conditions, the amide oxygen attacks the carbonyl carbon, leading to a five-membered ring intermediate, a dihydrooxazolol. This cyclization is the key ring-forming step.[1]

-

Dehydration and Aromatization: The dihydrooxazolol intermediate is unstable and readily eliminates a molecule of water. This acid-catalyzed dehydration step, often facilitated by the reaction conditions or a dedicated dehydrating agent in other syntheses, results in the formation of the stable, aromatic oxazole ring.[5][6][7]

The following diagram illustrates the logical flow of the reaction mechanism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 850349-06-3 | Benchchem [benchchem.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

Application Notes & Protocols: Strategic Coupling of 4-(2-Bromophenyl)oxazole via Suzuki-Miyaura Reaction

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 4-(2-Bromophenyl)oxazole as an electrophilic partner. The 4-aryl-oxazole motif is a privileged scaffold in modern drug discovery and materials science.[1][2] However, the inherent steric hindrance posed by the ortho-bromo substituent on the phenyl ring presents unique challenges to achieving high-yield couplings. This document elucidates the reaction mechanism, explores critical reaction parameters, and offers robust, field-proven protocols designed for researchers, chemists, and drug development professionals. By explaining the causality behind experimental choices, we aim to empower users to not only replicate these procedures but also to rationally troubleshoot and adapt them for novel applications.